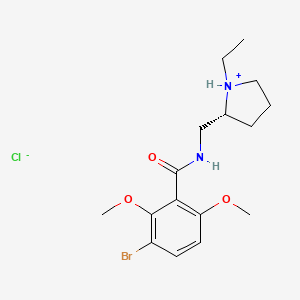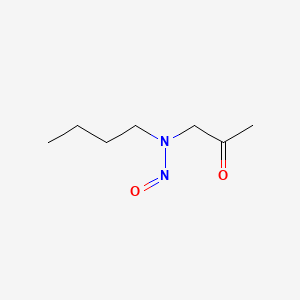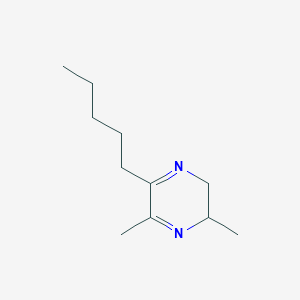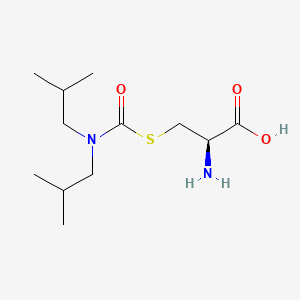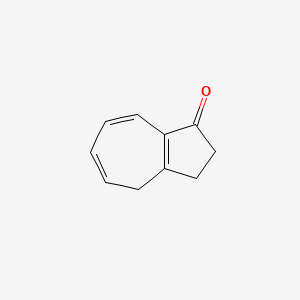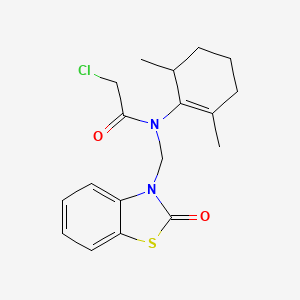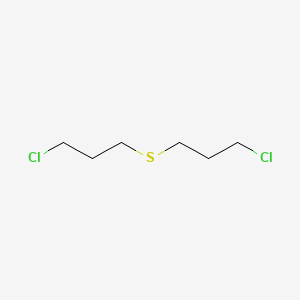
Propane, 1,1'-thiobis(3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,1’-thiobis(3-chloro-) is a chemical compound with the molecular formula C₆H₁₂Cl₂S and a molecular weight of 187.13 g/mol . . This compound is characterized by the presence of two 3-chloropropyl groups attached to a sulfur atom, forming a sulfide linkage.
準備方法
Synthetic Routes and Reaction Conditions
Propane, 1,1’-thiobis(3-chloro-) can be synthesized through the reaction of 3-chloropropanol with thionyl chloride, followed by the reaction with sodium sulfide. The reaction conditions typically involve:
Reaction of 3-chloropropanol with thionyl chloride: This step converts 3-chloropropanol to 3-chloropropyl chloride.
Reaction with sodium sulfide: The 3-chloropropyl chloride is then reacted with sodium sulfide to form Propane, 1,1’-thiobis(3-chloro-).
Industrial Production Methods
The industrial production of Propane, 1,1’-thiobis(3-chloro-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Propane, 1,1’-thiobis(3-chloro-) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are usually performed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hydroxypropyl sulfide, 3-aminopropyl sulfide, or 3-mercaptopropyl sulfide.
Oxidation Reactions: The major products include sulfoxides and sulfones, such as bis(3-chloropropyl) sulfoxide and bis(3-chloropropyl) sulfone.
科学的研究の応用
Propane, 1,1’-thiobis(3-chloro-) has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of Propane, 1,1’-thiobis(3-chloro-) involves its ability to undergo substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with proteins or enzymes, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
Bis(3-chloropropyl) ether: Similar in structure but contains an ether linkage instead of a sulfide linkage.
Bis(3-chloropropyl) disulfide: Contains a disulfide linkage instead of a single sulfide linkage.
Bis(3-chloropropyl) sulfone: Contains a sulfone group instead of a sulfide linkage.
Uniqueness
Propane, 1,1’-thiobis(3-chloro-) is unique due to its specific sulfide linkage, which imparts distinct chemical reactivity and properties compared to similar compounds. Its ability to undergo both substitution and oxidation reactions makes it a versatile compound in various chemical and industrial applications.
特性
CAS番号 |
55882-21-8 |
|---|---|
分子式 |
C6H12Cl2S |
分子量 |
187.13 g/mol |
IUPAC名 |
1-chloro-3-(3-chloropropylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c7-3-1-5-9-6-2-4-8/h1-6H2 |
InChIキー |
VDTHWBLOSZIMMN-UHFFFAOYSA-N |
正規SMILES |
C(CSCCCCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
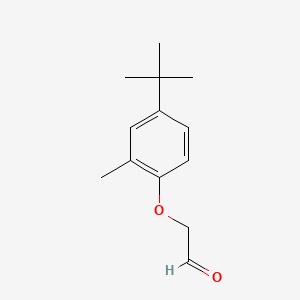
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
